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molecular formula C11H10O3S B8538651 Methyl 4-oxothiochromane-3-carboxylate

Methyl 4-oxothiochromane-3-carboxylate

Cat. No. B8538651
M. Wt: 222.26 g/mol
InChI Key: XBZZDZFHFUDIQJ-UHFFFAOYSA-N
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Patent
US06642249B2

Procedure details

LHMDS (1.12 g, 6.7 mmol) dissolved in anhydrous THF (7 ml) was cooled to −78° C. under N2. Thiochroman-4-one (1.00 g, 6.1 mmol) in anhydrous THF (20 ml) was added dropwise under 20 minutes. After an additional 60 minutes methyl cyanoformate (0.62 g, 7.3 mmol) in anhydrous THF (1.5 ml) was added dropwise under 5 minutes and the suspension was then stirred at −78° C. for 80 minutes. The suspension was poured onto 10% NH4Cl and extracted with ether. The organic phase was washed with water, dried (Na2SO4), filtered and the solvent evaporated. The crude product was purified by chromatography on silica gel (heptane-ethyl acetate 10:1) to yield 4-oxo-thiochroman-3-carboxylic acid methyl ester (0.65 g): 1H NMR (400 MHz, CDCl3; enol tautomer) δ 12.64 (1H, s), 7.83 (1H, d), 7.25-7.29 (2H, m), 7.16-7.20 (1H, m), 3.84 (3H, s), 3.71 (2H, s).
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[S:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](=[O:21])[CH2:13][CH2:12]1.C([C:24]([O:26][CH3:27])=[O:25])#N.[NH4+].[Cl-]>C1COCC1>[CH3:27][O:26][C:24]([CH:13]1[C:14](=[O:21])[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[S:11][CH2:12]1)=[O:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S1CCC(C2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
C(#N)C(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the suspension was then stirred at −78° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (heptane-ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
COC(=O)C1CSC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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